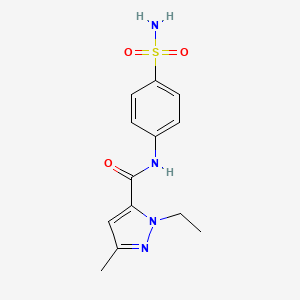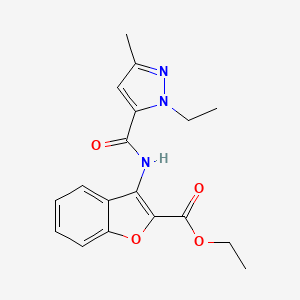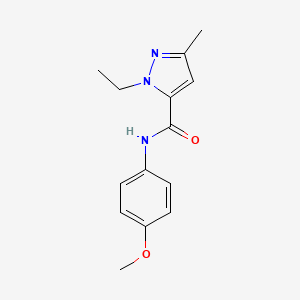
1-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide, also referred to as EMSPC, is a synthetic pyrazole carboxamide compound that has been used in a variety of scientific research applications. It has been used to investigate the molecular mechanisms of action of drugs and therapeutics, as well as to study biochemical and physiological effects.
Applications De Recherche Scientifique
EMSPC has been used by scientists in a variety of research applications. It has been used to investigate the molecular mechanisms of action of drugs and therapeutics, as well as to study biochemical and physiological effects. It has also been used to study the effects of drugs on the body and to develop novel drugs.
Mécanisme D'action
EMSPC binds to the active site of enzymes, which are proteins that catalyze biochemical reactions. The binding of EMSPC to the active site of an enzyme triggers a conformational change in the enzyme, resulting in a conformational change in the active site. This conformational change alters the enzyme's catalytic activity and affects the biochemical reaction that the enzyme catalyzes.
Biochemical and Physiological Effects
EMSPC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and therapeutics, resulting in an increase in the bioavailability of the drugs and therapeutics. It has also been found to affect the activity of enzymes involved in the synthesis of neurotransmitters, resulting in changes in neurotransmitter levels. In addition, EMSPC has been found to affect the activity of enzymes involved in the synthesis of hormones, resulting in changes in hormone levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EMSPC in lab experiments is that it is a synthetic compound, which means that it is easy to synthesize and can be obtained in large quantities. Furthermore, it is a highly soluble compound, which makes it easy to use in experiments. However, there are some limitations to using EMSPC in lab experiments. For example, it has been found to be toxic to some cells and can cause adverse side effects in some organisms.
Orientations Futures
The potential applications of EMSPC are vast and the possibilities for future research are numerous. One potential future direction is to investigate the effects of EMSPC on the activity of enzymes involved in the metabolism of drugs and therapeutics, as well as to study the effects of EMSPC on the synthesis of neurotransmitters and hormones. Additionally, further research could be conducted to investigate the potential therapeutic applications of EMSPC and to develop novel drugs based on EMSPC. Finally, research could be conducted to investigate the toxicity of EMSPC and to develop ways to reduce its toxicity.
Méthodes De Synthèse
EMSPC can be synthesized by a two-step process. In the first step, 4-sulfamoylphenyl is reacted with ethylmagnesium bromide to form 1-ethyl-3-methyl-N-(4-sulfamoylphenyl). In the second step, the compound is reacted with ethyl pyrazole-5-carboxylate to form the desired product. The reaction is carried out in a solvent such as dichloromethane at room temperature.
Propriétés
IUPAC Name |
2-ethyl-5-methyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-3-17-12(8-9(2)16-17)13(18)15-10-4-6-11(7-5-10)21(14,19)20/h4-8H,3H2,1-2H3,(H,15,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYBCHSWDWKCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)



![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)



